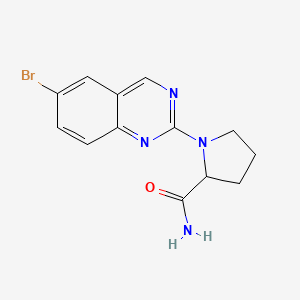

![molecular formula C15H21Cl2N5O B6444451 1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one CAS No. 2548999-29-5](/img/structure/B6444451.png)

1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-benzyl-4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-2-one” is a derivative of 1,2,4-triazole . It has been synthesized and evaluated for its antimycobacterial activity . The compound has shown good activity against Mycobacterium tuberculosis H37Ra strain .

Synthesis Analysis

The compound has been synthesized by click reaction of substituted benzylazide with 5-ethynyl-4-methyl-2-substituted phenylthiazole . The starting compounds 4-ethynyl-2-substituted phenylthiazole were synthesized from the corresponding thiazole aldehyde by using the Ohira−Bestmann reagent .Molecular Structure Analysis

The structure of the synthesized compounds was determined by spectral analysis . The compound contains a 1,2,4-triazole ring, which is an important class of bioactive molecules that exhibit significant pharmacological activities .Chemical Reactions Analysis

The compound has been involved in click reactions for its synthesis . Click reactions are a type of chemical reaction that generate products through the assembly of smaller units with high yield and selectivity .Scientific Research Applications

Click Chemistry Ligand

TBTA: serves as a polytriazolylamine ligand that plays a crucial role in click chemistry . Specifically, it stabilizes copper(I) ions, preventing their disproportionation and oxidation. This property enhances the catalytic effect of copper(I) in the azide-alkyne cycloaddition (CuAAC) reaction. Researchers often employ this reaction for bioconjugation, drug discovery, and material science applications .

Anticancer Research

The design and synthesis of derivatives based on TBTA have attracted attention in anticancer research. These substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone compounds have been screened for their in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The goal is to identify potential lead compounds for further development .

Structural Optimization Platform

Researchers have explored 1,2,4-triazole benzoic acid hybrids as a structural optimization platform. By modifying the structure around the triazole ring, they aim to develop more selective and potent anticancer molecules. The versatility of the triazole moiety in these hybrids allows for targeted modifications and fine-tuning of biological activity .

Water-Soluble Ligand

BTTAA: , a derivative related to TBTA , is a next-generation, water-soluble ligand. It significantly accelerates the CuAAC reaction rates while minimizing cell cytotoxicity. This property makes it valuable for bioconjugation, labeling, and other applications where water solubility is essential .

Future Directions

The compound has shown good antimycobacterial activity, suggesting that it could serve as a good lead compound for further optimization and development of a newer antitubercular candidate . Further studies could focus on understanding its mechanism of action and evaluating its safety and efficacy in preclinical and clinical studies.

Mechanism of Action

Mode of Action

It is known that similar compounds, such as tris(benzyltriazolylmethyl)amine (tbta), function as ligands and biochemical tools for protein and enzyme labeling . They stabilize Cu(I) ions, enhancing their catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

The stabilization of cu(i) ions suggests a potential role in biochemical pathways involving copper-catalyzed reactions .

Pharmacokinetics

It is soluble in dmso and dmf, suggesting potential bioavailability .

Result of Action

Similar compounds have shown promising results in stabilizing cu(i) ions, enhancing their catalytic effect in biochemical reactions .

Action Environment

Similar compounds have shown stability without requiring an inert atmosphere or anhydrous conditions .

properties

IUPAC Name |

1-benzyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O.2ClH/c1-18-14(16-12-17-18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13;;/h2-6,12H,7-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLDFNKJTZBWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)CN2CCN(C(=O)C2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444380.png)

![1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol](/img/structure/B6444386.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6444394.png)

![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine](/img/structure/B6444407.png)

![3-chloro-4-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444428.png)

![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444431.png)

![N-{1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444433.png)

![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444438.png)

![2-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444442.png)

![2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6444448.png)

![1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B6444453.png)

![N-{1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444457.png)